molecular formula C31H40O15 B12441518 beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-

beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-

Cat. No.: B12441518
M. Wt: 652.6 g/mol
InChI Key: NFTBVWKAIZBSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-: is a complex phenylpropanoid glycoside. This compound is known for its unique structural features, which include multiple glycosidic linkages and phenolic groups. It is often isolated from various plant sources and has been studied for its potential biological activities and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- involves multiple steps. Typically, the synthesis starts with the preparation of the glycosidic moieties, followed by the coupling of these moieties with the phenolic components. The reaction conditions often involve the use of protecting groups to ensure selective glycosylation and deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain high levels of phenylpropanoid glycosides. The extraction process typically includes solvent extraction, followed by purification steps such as column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted glycosides. These products can be further analyzed using techniques like NMR and mass spectrometry to confirm their structures .

Scientific Research Applications

Beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- involves its interaction with various molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C31H40O15

Molecular Weight

652.6 g/mol

IUPAC Name

[3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3

InChI Key

NFTBVWKAIZBSRS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.